anthracen-9-ol

描述

Overview of Anthracene (B1667546) Derivatives in Scientific Inquiry

Anthracene and its derivatives are a class of compounds that have been extensively studied due to their interesting photophysical, photochemical, and biological properties. nih.gov These molecules are integral to the development of organic photochemistry and have found applications in diverse fields such as materials science, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological systems. rroij.comresearchgate.net

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, was first isolated from coal tar in 1832. acs.orgwikipedia.org Its discovery and subsequent study played a modest role in the development of structural theory in organic chemistry. rroij.com A significant breakthrough in the application of anthracene derivatives came in 1901 with the discovery of the condensation of aminoanthraquinone to form indanthrene (B7773128) and flavanthrene dyes. rroij.com Historically, the primary commercial use of anthracene has been as a precursor for the synthesis of 9,10-anthraquinone, a key intermediate in the production of various dyes, including the red dye alizarin. acs.orgnewworldencyclopedia.org

The extended π-conjugated system of the anthracene core is responsible for its characteristic electronic and photophysical properties. nih.govnbinno.com Anthracene derivatives are known for their strong fluorescence, often exhibiting a blue emission under ultraviolet radiation. wikipedia.orghistory-commons.net This fluorescence can be modulated by the introduction of different functional groups onto the anthracene scaffold, leading to a wide range of applications. mdpi.com The electronic properties of anthracene derivatives, such as their tunable band gap, make them attractive for use in organic electronics, including organic field-effect transistors (OFETs) and solar cells. researchgate.net Furthermore, the anthracene moiety can undergo a [4+4] photocycloaddition reaction upon exposure to UV light, forming a dimer. This reversible photodimerization is a key feature that has been exploited in the development of photoresponsive materials and molecular switches. newworldencyclopedia.orgmdpi.com

Structural and Chemical Identity of Anthracen-9-ol

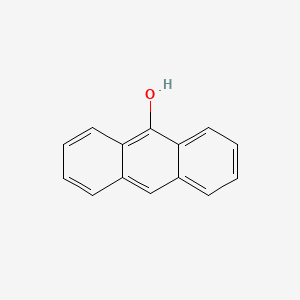

This compound, also known as 9-anthranol, is an aromatic alcohol with the chemical formula C₁₄H₁₀O. hmdb.canih.gov It is a crystalline solid that is soluble in many organic solvents and exhibits a characteristic blue fluorescence in solution. guidechem.com

Structurally, this compound is a hydroxylated derivative of anthracene, with a hydroxyl group substituted at the 9-position of the central ring. hmdb.ca It is also the enol tautomer of anthrone (B1665570), a ketone derivative of 9,10-dihydroanthracene (B76342) with an oxo group at the 9-position. nih.govnih.gov This tautomeric relationship is a defining feature of this compound's chemistry.

| Compound | Molecular Formula | Molar Mass (g/mol) | Appearance |

|---|---|---|---|

| Anthracene | C₁₄H₁₀ | 178.23 | Colorless solid |

| This compound | C₁₄H₁₀O | 194.23 | Crystals |

| Anthrone | C₁₄H₁₀O | 194.23 | Colorless solid |

This compound exists in a tautomeric equilibrium with its keto form, anthrone. nih.gov Tautomers are constitutional isomers that readily interconvert, and in the case of this compound and anthrone, this involves the migration of a proton and the shifting of double bonds. masterorganicchemistry.comlibretexts.org

The equilibrium between the keto and enol forms is influenced by various factors, including the solvent and temperature. In most simple carbonyl compounds, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org However, for the this compound/anthrone pair, the enol form (this compound) is stabilized by the aromaticity of the anthracene ring system. Despite this, the keto form (anthrone) is generally the more stable of the two. researchgate.net The equilibrium constant (KE = [enol]/[keto]) for the tautomerization of anthrone to this compound has been determined, with a pKE (−log KE) of 2.10 in aqueous acetic acid buffers at 25 °C. researchgate.netrsc.org This indicates that the keto form is favored.

The interconversion between this compound and anthrone can be catalyzed by both acids and bases. masterorganicchemistry.comrsc.org The pKa of the phenolic hydroxyl group of this compound is approximately 7.9, while the pKa for the ionization of anthrone as a carbon acid is 10.0. researchgate.netrsc.org

| Parameter | Value | Description |

|---|---|---|

| pKE (Anthrone/Anthracen-9-ol) | 2.10 | Negative logarithm of the equilibrium constant for enolization. |

| pKa (this compound) | 7.9 | Acidity of the phenolic hydroxyl group. |

| pKa (Anthrone) | 10.0 | Acidity of the C-H bond at the 10-position. |

Academic Research Trajectories for this compound

The academic interest in this compound stems from its fundamental chemical properties and its role as a key intermediate. Research involving this compound often focuses on its tautomeric equilibrium and the kinetics of its interconversion with anthrone. researchgate.netrsc.org These studies provide insights into the principles of tautomerism and reaction mechanisms. Furthermore, this compound and its derivatives are utilized in synthetic organic chemistry. For instance, it is involved in the synthesis of various dyes and can be a precursor to other functionalized anthracene compounds. guidechem.com The fluorescent properties of the anthracene core also make this compound a subject of interest in the development of fluorescent probes and sensors. rroij.com Modifications at the 9-position of the anthracene ring can significantly alter the molecule's photophysical properties, allowing for the design of compounds with specific sensing capabilities. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

anthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRYONWZHRJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200952 | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-86-2 | |

| Record name | Anthranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways of Anthracen 9 Ol

Established Synthetic Routes to Anthracen-9-ol

The most commonly cited and effective methods for synthesizing this compound involve the oxidation of 9-anthracenecarbaldehyde chemicalbook.com. This process is often carried out under specific conditions to ensure high yields and purity.

Oxidation of 9-Anthracenecarbaldehyde

This route transforms the aldehyde functional group of 9-anthracenecarbaldehyde into a hydroxyl group, yielding this compound chemicalbook.com.

The oxidation of 9-anthracenecarbaldehyde to this compound typically proceeds in acetic acid as the solvent and catalyst chemicalbook.com. Sodium percarbonate serves as the oxidizing agent, decomposing in situ to release hydrogen peroxide and sodium carbonate . The mechanism is understood to involve the aldehyde group being replaced by a hydroxyl group, potentially through a radical intermediate or nucleophilic substitution facilitated by the acidic medium .

Key parameters for this reaction include:

Temperature: Maintaining the reaction temperature at approximately 30°C is crucial to minimize side reactions and potential polymerization of anthracene (B1667546) derivatives .

Time: Complete conversion of the aldehyde can be achieved in as little as 15 minutes under optimal conditions chemicalbook.com.

Sodium percarbonate (Na₂CO₃·1.5H₂O₂) acts as a convenient and effective source of hydrogen peroxide . Its decomposition provides the necessary oxidizing power to convert the aldehyde to the alcohol. Acetic acid plays a dual role: it serves as the reaction solvent and also functions as an acid catalyst, promoting the reaction chemicalbook.com. The acidic environment is believed to facilitate the oxidation process.

Table 2.1.1.2: Key Parameters for Oxidation of 9-Anthracenecarbaldehyde

| Parameter | Value | Notes |

| Oxidizing Agent | Sodium Percarbonate | Decomposes to H₂O₂ and Na₂CO₃ in situ. |

| Solvent/Catalyst | Acetic Acid | Acts as both solvent and acid catalyst. |

| Temperature | 30°C | Optimal to prevent side reactions and polymerization. |

| Reaction Time | 15 minutes | For complete conversion. |

| Yield | 78% | Reported after purification. |

| Purity | 99.56% | Achieved via recrystallization. |

Precursor Synthesis: Friedel-Crafts Formylation of Anthracene

The synthesis of 9-anthracenecarbaldehyde, the precursor for this compound, is commonly achieved through the Friedel-Crafts formylation of anthracene bdu.ac.in. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the anthracene core.

The Friedel-Crafts formylation of anthracene is typically performed using the Vilsmeier-Haack reaction wikipedia.orgwikipedia.org. This method involves reacting anthracene with dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl₃) wikipedia.orggoogle.com. The reaction proceeds via the formation of a Vilsmeier-Haack complex, which is an electrophilic iminium ion species wikipedia.orgwikipedia.org. This complex then attacks the electron-rich anthracene molecule, preferentially at the 9-position, leading to the formation of 9-anthracenecarbaldehyde after hydrolysis wikipedia.orggoogle.com.

The general mechanism involves:

Formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃ wikipedia.org.

Electrophilic attack of the Vilsmeier reagent on the anthracene ring at the 9-position bdu.ac.inwikipedia.orgwikipedia.org.

Hydrolysis of the intermediate iminium salt to yield the aldehyde wikipedia.org.

The Vilsmeier-Haack formylation of anthracene can be optimized to achieve high yields and purity of 9-anthracenecarbaldehyde google.com. Key factors influencing the reaction include:

Reagent Ratios: Specific molar ratios of reactants, such as Anthracene:DMF:POCl₃ in a 1:0.55:1.73 ratio, have been reported for efficient conversion .

Temperature and Time: Reaction temperatures between 60-120°C are common, with optimal conditions reported at 90°C for approximately 8 hours to achieve high conversion rates (e.g., 99.8%) . Other procedures suggest reaction times of up to 26 hours for over 99% conversion .

Work-up and Purification: After the reaction, hydrolysis with water and pH adjustment (e.g., to 3.5 using sodium hydroxide) is performed to precipitate the product . Purification is often achieved through recrystallization, for instance, from toluene (B28343) or glacial acetic acid, to obtain high purity chemicalbook.comgoogle.com.

Table 2.1.2.2: Optimization Parameters for Friedel-Crafts Formylation of Anthracene

| Parameter | Typical Range/Value | Notes |

| Formylating Agents | DMF + POCl₃ | Forms the active Vilsmeier-Haack complex. |

| Solvent | Not always specified, but DMF can act as solvent. | Dichlorobenzene can be used as a solvent in some variations google.com. |

| Reaction Temperature | 60–120°C | Optimal conditions reported at 90°C . |

| Reaction Time | 6–48 hours | Optimal conditions reported at 8 hours for 99.8% conversion . Other sources mention 26 hours for >99% conversion . |

| Molar Ratios | Anthracene:DMF:POCl₃ ≈ 1:0.55:1.73 | Specific ratios can influence yield and selectivity . |

| Work-up pH | Adjusted to 3.5 with NaOH | Facilitates precipitation of the product . |

| Purification | Recrystallization (e.g., toluene, acetic acid) | Essential for achieving high purity chemicalbook.comgoogle.com. |

| Yield | Up to 84% (improved process) google.com | High yields are achievable with optimized conditions. |

| Purity | >98% (after purification) google.com | HPLC analysis can confirm purity. |

Compound List:

this compound

9-Anthracenecarbaldehyde

Anthracene

Dimethylformamide (DMF)

Phosphoryl Chloride (POCl₃)

Sodium Percarbonate

Acetic Acid

Hydrogen Peroxide (H₂O₂)

Sodium Carbonate (Na₂CO₃)

Sodium Hydroxide (NaOH)

Toluene

Sodium Thiosulfate

Dichloromethane

Methanol

Sulfuric Acid

N-methylformanilide

Trifluoromethanesulfonic anhydride (B1165640)

Comparative Analysis of Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes, each with its own advantages and disadvantages concerning efficiency, purity, and environmental considerations. A comparative analysis helps in selecting the most suitable method for specific applications.

Yield and Purity Considerations

Several methods have been reported for the synthesis of this compound. One prominent route involves the oxidation of 9-anthracenecarbaldehyde using sodium percarbonate in acetic acid, which is noted for yielding high purity product . Another common approach is a two-step process that first prepares 9-anthracenecarbaldehyde via Friedel-Crafts formylation of anthracene, followed by oxidation . The Friedel-Crafts formylation of anthracene with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) can achieve high conversion rates .

A comparative overview of two-step synthesis (aldehyde preparation followed by oxidation) highlights the following:

| Parameter | 9-Anthracenecarbaldehyde Synthesis | This compound Oxidation |

| Yield | >97% | 78% |

| Purity | >98% | 99.56% |

| Reaction Time | 26 hours | 15 minutes |

| Key Reagent/Method | POCl₃, DMF (Friedel-Crafts) | Sodium Percarbonate |

Environmental Impact of Synthetic Processes

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including this compound. Green chemistry emphasizes waste prevention, atom economy, the use of safer solvents and reaction conditions, and energy efficiency chemistryjournals.netrroij.comrjpbcs.comscispace.com. Traditional methods might involve hazardous solvents or reagents, but newer approaches aim to mitigate these impacts. For example, research into green synthetic routes encourages the use of safer solvents like water or ethanol, or solvent-free conditions where possible chemistryjournals.netrroij.com. Catalytic processes are preferred over stoichiometric ones to minimize waste and improve atom economy chemistryjournals.netrroij.com. The development of more straightforward, direct synthetic routes also contributes to reduced environmental impact by minimizing the number of steps and associated waste chemistryjournals.net.

Advanced Derivatization and Functionalization Strategies

This compound serves as a versatile precursor for the synthesis of a wide array of substituted anthracene derivatives, which are valuable in materials science and organic synthesis due to their unique electronic and optical properties researchgate.net.

Synthesis of Substituted Anthracene Derivatives from this compound

The hydroxyl group at the 9-position of this compound can be readily modified through various reactions, leading to diverse derivatives. These include etherification and esterification reactions, which introduce new functionalities. Furthermore, the anthracene core itself can undergo electrophilic aromatic substitution reactions, often directed or influenced by the presence of the hydroxyl group. For example, this compound can be oxidized to anthraquinone (B42736) using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide . It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or esters .

Beyond direct modification of the hydroxyl group, this compound can be a starting point for more complex structures. For instance, anthracene derivatives substituted at the 9,10-positions have been synthesized using Suzuki-Miyura cross-coupling reactions, which can tune thermal stability and influence solid-state arrangement researchgate.netmdpi.com. The synthesis of 9,10-disubstituted anthracenes often challenges the regular stacking observed in other derivatives, potentially leading to advantageous properties for organic electronics researchgate.netmdpi.com.

Aza-Michael Addition Approaches for Anthracene-based Compounds

The aza-Michael addition is a powerful reaction for forming carbon-nitrogen bonds, involving the conjugate addition of an amine (or other N-nucleophile) to an electron-deficient alkene researchgate.net. Anthracene derivatives can be involved in these reactions either as the Michael donor or as part of the Michael acceptor. For example, poly(aminopropylmethylsiloxane) (PAPMS) has been reacted with 9-anthracenylmethyl acrylate (B77674) via an aza-Michael reaction to create silicone elastomers with anthracene groups rsc.org. This reaction is noted for its mild conditions, high efficiency, and catalyst-free nature, producing no by-products rsc.org.

While direct aza-Michael additions involving this compound itself are less commonly detailed in the provided search results, its derivatives or related anthracene precursors can participate. For instance, the synthesis of 1-(anthracen-9-ylmethylamino)butan-2-ol (B14010268) involves the reaction of anthracene-9-carbaldehyde with butan-2-amine, forming an imine intermediate that is subsequently reduced . This pathway highlights how anthracene-9-carbaldehyde, a precursor to this compound, can be a key component in reactions that build nitrogen-containing structures linked to the anthracene core. The general aza-Michael reaction is a versatile tool for creating functionalized molecules, including those with potential biological activity researchgate.netmdpi.com.

Compound List

this compound

Anthracene

9-Anthracenecarbaldehyde

9-Bromoanthracene

9-Anthraldehyde

9-Methylanthracene

9-Aminoanthracene (9AA)

9-Anthrylammonium chloride (9AAH⁺·Cl⁻)

Anthraquinone

9-Nitroanthracene

9-(Chloromethyl)anthracene

2-Amino-4H-chromen-4-one

2-Benzylidenemalononitriles

Substituted anthracene derivatives

Poly(aminopropylmethylsiloxane) (PAPMS)

9-Anthracenylmethyl acrylate

Anthracene-9-carboxylic acid

1-(Anthracen-9-ylmethylamino)butan-2-ol

(E)-9-(2-Nitrovinyl)anthracenes

4-(Anthracen-9-yl)-1H-1,2,3-triazoles

4-(Anthracen-9-yl)-4,5-dihydro-1H-1,2,3-triazole

Anthracen-9-ylmethanimines

2-(Anthracen-9-yl)acetaldehyde

Anthracene amides

3-(Anthracen-9-yl)acrylonitriles

4-(Anthracen-9-yl)but-3-en-2-one

2-(Anthracen-9-yl)acetonitrile

(Anthracen-9-yl)methylamines

9,10-Disubstituted anthracenes

2,6-Diphenyl anthracene (2,6-DPA)

3-((Anthracene-9-ylmethyl)(2-hydroxyethyl)amino)propanoic acid (Hahpa)

3-[(Anthracene-9-ylmethyl)-amino]-propionic acid (Hapa)

Cross-Coupling Reactions for Extended π-Systems

The strategic modification of the anthracene core through palladium-catalyzed cross-coupling reactions represents a powerful avenue for constructing extended π-conjugated systems. These reactions enable the formation of new carbon-carbon bonds, thereby increasing the delocalized electron system and influencing the optoelectronic properties of the resulting molecules. This approach is crucial for developing advanced materials with applications ranging from organic electronics to fluorescent probes.

Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling reaction, which involves the palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides, is particularly effective for building rigid, linear π-conjugated systems. This reaction is a key method for synthesizing conjugated enynes and arylalkynes, thereby extending the π-electron network libretexts.orgscirp.orgresearchgate.net. For anthracene derivatives, the Sonogashira coupling allows for the introduction of alkynyl substituents, leading to molecules with enhanced electronic and optical properties. For example, the synthesis of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives has been achieved by integrating Sonogashira coupling with double-elimination reactions, creating extended π-conjugated structures researchgate.net. The reaction of pyridinediyl bis(perfluoroalkanesulfonates) with alkynes via Sonogashira coupling has also been reported to construct extended π-systems beilstein-journals.org. This versatile reaction is also a powerful tool for the polymerization of conjugated systems, such as poly(phenyleneethynylene)s, by coupling aryl alkynes with aryl iodides libretexts.org.

Heck Reaction

The Heck reaction, another palladium-catalyzed cross-coupling, facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. This reaction is valuable for attaching vinyl or aryl moieties to the anthracene core, thereby extending its π-system. For instance, the Heck reaction of an alkene with 9-bromo-10-formylanthracene has been a precursor step in synthesizing π-expanded molecules rsc.org. Additionally, the reaction of 9-anthracenecarboxyaldehyde with phosphonium (B103445) salts, akin to a Wittig reaction, has been used to form trans-9-(2-phenylethenyl)anthracene, introducing a vinyl group that extends the π-conjugation chemie-brunschwig.ch.

Other Cross-Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions also contribute to the construction of extended π-systems involving anthracene. The Buchwald-Hartwig amination, for example, has been employed to synthesize donor–π–donor (D–π–D) type triad (B1167595) structures by coupling 9,10-dibromoanthracene (B139309) with amine derivatives, such as 5H-dibenzo[b,f]azepine, creating molecules with extended conjugation through nitrogen atoms researchgate.net.

The ability of these cross-coupling methodologies to precisely assemble molecular architectures with extended π-systems makes them indispensable for developing advanced organic materials with tailored optical and electronic characteristics.

Examples of Cross-Coupling Reactions for Extended π-Systems in Anthracene Derivatives

| Reaction Type | Substrate/Anthracene Derivative | Coupling Partner(s) | Catalyst System | Resulting Extended π-System/Product Type | Citation(s) |

| Suzuki-Miyaura | 9,10-Dibromoanthracene | Aryl boronic acids (various) | Pd(0) catalyst | 9,10-Diarylanthracenes | researchgate.netepa.gov |

| Suzuki-Miyaura | 9,10-Dibromoanthracene | 2-Indenylboronic acid | (dppf)PdCl₂ | 9,10-Di(2-indenyl)anthracene | mdpi.com |

| Suzuki-Miyaura | 9-Bromoanthracene derivatives | Arylboronic acids | Pd catalyst | (E)-3-[10-{9-arylanthryl}]acrylates | researchgate.net |

| Suzuki-Miyaura | Anthracen-9-yl carboxylates | (Hetero)-aryl groups | Pincer nickel N-heterocyclic carbene complex | Fluorescent (hetero)-aryl substituted anthracene derivatives | rsc.org |

| Sonogashira | Aryl/Vinyl Halides | Terminal Alkynes | Pd/Cu catalyst, amine base | Conjugated enynes, arylalkynes, extended π-conjugated systems | libretexts.orgscirp.orgresearchgate.net |

| Sonogashira | 9,10-Dibromoanthracene | Alkynes (e.g., phenylethynes) | Pd catalyst | 9,10-Bis(phenylethynyl)anthracene derivatives | researchgate.net |

| Sonogashira | Pyridinediyl bis(perfluoroalkanesulfonates) | Alkynes | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, CuI, iPr₂NH, DMF | Extended π-systems | beilstein-journals.org |

| Heck | 9-Bromo-10-formylanthracene | Alkene (e.g., 2) | Pd(OAc)₂ | π-expanded α,β-unsaturated 1,3-diketones (via Knoevenagel after Heck) | rsc.org |

| Heck | 9-Anthracenecarboxyaldehyde | Benzyltriphenyl-phosphonium chloride (Wittig-type) | Base (NaOH) | Trans-9-(2-phenylethenyl)anthracene | chemie-brunschwig.ch |

| Buchwald-Hartwig | 9,10-Dibromoanthracene | 5H-Dibenzo[b,f]azepine | Pd catalyst | 9,10-Bis(5H-dibenzo[b,f]azepino)anthracene (D-π-D triad) | researchgate.net |

Compound List:

Anthracene

this compound

9,10-Dibromoanthracene

9-Bromoanthracene

9-Anthracenecarboxyaldehyde

9-Bromo-10-formylanthracene

(E)-3-(9-Anthryl)acrylates

(E)-3-[10-{9-bromoanthryl}]acrylates

(E)-3-[10-{9-arylanthryl}]acrylates

Anthracen-9-yl carboxylates

2-Indenylboronic acid

9,10-Di(2-indenyl)anthracene

9,10-Diarylanthracenes

9,10-Bis(phenylethynyl)anthracene derivatives

Pyridinediyl bis(perfluoroalkanesulfonates)

5H-Dibenzo[b,f]azepine

9,10-Bis(5H-dibenzo[b,f]azepino)anthracene

2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives

Aryl boronic acids

Terminal Alkynes

Alkenes

Alkyl halides

Vinyl halides

(Hetero)-aryl groups

Chemical Reactivity and Mechanistic Investigations of Anthracen 9 Ol

Oxidation Reactions

The oxidation of anthracen-9-ol is a facile process that primarily targets the central aromatic ring, which is the most electron-rich and reactive part of the molecule. brainly.in

The principal product from the oxidation of this compound is 9,10-anthraquinone (commonly referred to as anthraquinone). mdpi.comwikipedia.org This transformation is thermodynamically favorable as it results in a highly stable, fully conjugated dicarbonyl compound, disrupting the aromaticity of the central ring but preserving the two outer benzene (B151609) rings. quora.comechemi.com

The mechanism of oxidation is understood to proceed through intermediate steps. This compound is the enol tautomer of anthrone (B1665570). nih.gov The initial oxidation step can lead to the formation of 9,10-dihydroxyanthracene, which is rapidly oxidized further to yield the final anthraquinone (B42736) product. mdpi.com Some studies on the oxidation of the parent compound, anthracene (B1667546), have identified intermediates such as anthrahydroquinone and oxanthrone en route to anthraquinone. epa.gov

A variety of oxidizing agents can effectively convert this compound and related anthracene derivatives to anthraquinone. The choice of reagent and reaction conditions can be tailored to achieve high yields and selectivity. Strong oxidizing agents are typically employed to overcome the aromatic stability of the central ring.

The following table summarizes common oxidizing agents and the conditions used for the oxidation of anthracene systems to anthraquinone.

| Oxidizing Agent | Chemical Formula | Typical Reaction Conditions | Reference(s) |

| Chromic Acid (from Sodium Dichromate) | CrO₃ (from Na₂Cr₂O₇/H₂SO₄) | Reaction is typically performed in an acidic medium. | youtube.com |

| Potassium Permanganate (B83412) | KMnO₄ | Requires a strong oxidizing environment, often in the presence of a base. | quora.com |

| Vanadium Pentoxide | V₂O₅ | Used as a catalyst for oxidation, often at elevated temperatures. | youtube.comresearchgate.net |

| Hydrogen Peroxide | H₂O₂ | Often used with a catalyst, such as vanadyl acetylacetonate. | wikipedia.org |

| Concentrated Nitric Acid | HNO₃ | A strong oxidizing acid that can effectively perform the conversion. | youtube.com |

Reduction Reactions

The reduction of this compound involves the addition of hydrogen atoms, typically to the central ring, leading to the disruption of the conjugated system and the formation of less unsaturated products.

The complete reduction of the hydroxyl and keto functionalities of the this compound/anthrone tautomeric system leads to the formation of the parent hydrocarbon, anthracene. beilstein-journals.org Milder reduction conditions or different reagents can yield partially reduced species, such as 9,10-dihydroanthracene (B76342). The reduction of the corresponding oxidized product, anthraquinone, to these forms is a well-established synthetic route. researchgate.net

The choice of reducing agent is critical and determines the final product. Strong reducing agents are generally required to convert the oxygen-containing functional groups back to a hydrocarbon.

| Reducing Agent | Chemical Formula | Product(s) | Notes | Reference(s) |

| Lithium Aluminum Hydride | LiAlH₄ | Anthracene | A powerful reducing agent capable of reducing the carbonyl group of the anthrone tautomer and the hydroxyl group. | beilstein-journals.orgrsc.org |

| Sodium Borohydride | NaBH₄ | Reaction is selective | A milder reducing agent. Its effectiveness can be limited; it may not reduce saturated 9-anthryl ketones or anthraquinone under certain conditions. | researchgate.netrsc.org |

| Hydriodic Acid / Phosphorus | HI / P | 9,10-Dihydroanthracene | Used for the reduction of anthraquinones to the dihydroanthracene form. | researchgate.net |

Electrophilic Substitution Reactions on the Aromatic Rings

The anthracene nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reaction overwhelmingly occurs at the meso-positions (9 and 10) because the carbocation intermediate (arenium ion) formed by attack at these sites is significantly more stable than intermediates formed from attack at other positions. wikipedia.orgyoutube.com This enhanced stability arises from the preservation of two intact, fully aromatic benzene rings in the intermediate structure. quora.comquora.com

In this compound, the presence of the hydroxyl (-OH) group at the 9-position further activates the ring system towards electrophilic attack. The -OH group is a powerful activating group and an ortho-, para-director. It therefore strongly enhances the inherent reactivity of the 10-position, which is para to the hydroxyl group. Consequently, electrophilic substitution on this compound is expected to occur almost exclusively at the 10-position. Examples of electrophilic substitution reactions that the parent anthracene molecule undergoes, such as formylation and bromination, serve as a model for the reactivity of the this compound system. wikipedia.org

Halogenation and Catalytic Conditions

The halogenation of anthracene and its derivatives is a well-documented process, with the substitution pattern being highly dependent on the reaction conditions and the nature of the substituents on the anthracene ring. While specific studies focusing exclusively on the halogenation of this compound are limited, the reactivity of related anthracene compounds provides valuable insights into the expected outcomes.

The use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common methods for the halogenation of anthracenes. researchgate.netnih.govresearchgate.net For anthracene itself, bromination with NBS in a solvent like carbon tetrachloride can lead to the formation of 9-bromoanthracene. chemistry-online.com The reaction can be initiated by light or other radical initiators, suggesting a radical mechanism. chemistry-online.com In this process, NBS serves as a source of bromine radicals.

Catalytic conditions can significantly influence the outcome of halogenation. For instance, the chlorination of anthracene with cupric chloride in carbon tetrachloride yields 9-chloroanthracene (B1582455) in high yields. orgsyn.org The presence of a catalyst can alter the electrophilicity of the halogenating agent and direct the substitution to specific positions. In the case of substituted anthracenes, the electronic properties of the substituent play a crucial role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. The hydroxyl group in this compound is an activating group, which would be expected to enhance the reactivity of the anthracene nucleus towards electrophilic halogenation.

Research on the halogenation of other substituted anthracenes has shown that the reaction can occur at various positions. For example, the halogenation of dibenz[a,c]anthracene (B33276) with NBS results in a mixture of 9- and 10-monobrominated products. researchgate.netresearchgate.net The use of iodine as a catalyst can accelerate the reaction. researchgate.netnih.govresearchgate.net

Table 1: Halogenation of Anthracene Derivatives

| Anthracene Derivative | Halogenating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Anthracene | NBS | CCl₄, light | 9-Bromoanthracene | chemistry-online.com |

| Anthracene | CuCl₂ | CCl₄ | 9-Chloroanthracene | orgsyn.org |

| Dibenz[a,c]anthracene | NBS | CCl₄ | 9-Bromo and 10-Bromo derivatives | researchgate.netresearchgate.net |

Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. mnstate.edustudylib.nettruman.eduvernier.com Anthracene and its derivatives are known to act as dienes in this reaction, with the central ring participating in the cycloaddition across the C-9 and C-10 positions. mnstate.eduresearchgate.net

The C-9 and C-10 positions of the anthracene nucleus are the most reactive sites for Diels-Alder reactions. researchgate.netresearchgate.netquora.com This is attributed to the fact that cycloaddition at these positions results in the formation of a product with two intact benzene rings, which is energetically more favorable than the disruption of two aromatic rings that would occur with addition across other positions. quora.com The presence of a substituent at the 9-position, such as the hydroxyl group in this compound, can influence the rate and stereochemistry of the reaction but does not typically alter the fundamental reactivity at the 9,10-positions.

The Diels-Alder reaction is generally considered to proceed through a concerted mechanism, where the formation of the two new sigma bonds occurs in a single transition state. orientjchem.orgyoutube.com However, variations in this concerted pathway can exist, including symmetrical and unsymmetrical transition states. orientjchem.org A stepwise mechanism, involving the formation of a diradical intermediate, has also been considered, though in many cases, the concerted pathway is energetically favored. orientjchem.orgnih.gov Computational studies on dehydro-Diels-Alder reactions have shown that while a concerted reaction is often favored, the energy difference between concerted and stepwise pathways can be small, suggesting that in some cases, a stepwise mechanism may be competitive. nih.gov

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning that multiple constitutional isomers can be formed. youtube.comyoutube.comchemistrysteps.commasterorganicchemistry.com For 9-substituted anthracenes, the substituent can direct the orientation of the incoming dienophile. The regioselectivity is governed by a combination of electronic and steric factors. youtube.comnih.gov In general, the "ortho" and "para" products are favored over the "meta" product. youtube.commasterorganicchemistry.com The specific outcome depends on the electronic nature of the substituent on the anthracene and the dienophile. youtube.com For instance, in the reaction of 9-bromomethyl anthracene with citraconic anhydride (B1165640), the ortho adduct is the major product. orientjchem.org

Table 2: Regioselectivity in Diels-Alder Reactions of 9-Substituted Anthracenes

| 9-Substituted Anthracene | Dienophile | Major Regioisomer | Reference |

|---|---|---|---|

| 9-Methylanthracene | 2-Acetamidoacrylate | Meta | orientjchem.org |

| 9-Chloroanthracene | 2-Acetamidoacrylate | Meta | orientjchem.org |

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the kinetics and mechanisms of Diels-Alder reactions involving anthracene derivatives. orientjchem.orgchemrevlett.comresearchgate.net These computational approaches allow for the calculation of activation energies and the characterization of transition state structures for different possible pathways. Such studies have been used to rationalize the observed regioselectivity and to predict the reactivity of various diene-dienophile combinations. nih.govorientjchem.org For example, DFT calculations have been used to investigate the cycloaddition of 9-bromomethyl anthracene with citraconic anhydride, confirming that the reaction proceeds in a single step and predicting the experimentally observed major product. orientjchem.org

Diazotization Reactions

Diazotization is a chemical process that converts a primary aromatic amine into a diazonium salt. organic-chemistry.orgnih.gov This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for a wide range of subsequent transformations. organic-chemistry.orgscispace.com It is important to note that diazotization is a reaction characteristic of primary amines, and therefore, this compound, being a phenol (B47542), does not undergo this reaction directly.

The related compound, 9-aminoanthracene, can undergo diazotization to form anthracene-9-diazonium salts. google.com The preparation of these salts can be challenging due to the potential for side reactions, such as oxidation of the amino group. google.com A patented process describes the preparation of diazonium salts of 9-amino-anthracene by reacting it with lead dioxide and nitric oxide in anhydrous ether, followed by treatment with a Lewis acid. google.com

Formation of Diazo Compounds

This compound, as an aromatic alcohol (enol), can participate in azo coupling reactions to form diazo compounds, specifically azo dyes. This reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. wikipedia.org The electron-rich aromatic system of this compound is activated by the hydroxyl group, facilitating the attack by the diazonium cation.

The general mechanism involves the reaction of an aromatic or heterocyclic amine with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures (0–5 °C) to generate a diazonium salt. nih.gov This salt is then introduced to a cooled solution of the coupling component, in this case, this compound, which is often dissolved in an alkaline solution to enhance its nucleophilicity. nih.govchemguide.co.uk The diazonium ion then attacks the activated anthracene ring, typically at a position para or ortho to the hydroxyl group, leading to the formation of a brightly colored azo compound characterized by the -N=N- functional group. wikipedia.org The extended conjugated system created by linking the anthracene moiety to another aromatic ring via the azo bridge results in compounds that absorb light in the visible spectrum. wikipedia.org Similar reactions are well-documented for other phenolic compounds like phenol and naphthols, which readily couple with diazonium salts to produce intensely colored azo dyes. chemguide.co.ukscispace.comresearchgate.net

Interaction with Metal Ions and Prototropic Shifts

This compound exists in a dynamic equilibrium with its keto tautomer, 9-anthrone. rsc.orgresearchgate.net This enol-keto tautomerism is a form of prototropic shift, where the isomers differ by the location of a proton and a double bond. The interaction with metal ions can significantly influence this equilibrium. Metal ions can coordinate with the oxygen atom of either the enol or keto form, potentially stabilizing one tautomer over the other. academie-sciences.fr This coordination alters the electronic distribution and molecular geometry of the ligand.

Furthermore, the anthracene core is a well-known fluorophore. When incorporated into a ligand, its fluorescence properties are highly sensitive to the local environment and interactions with metal ions. rsc.org The coordination of a metal ion can modulate the photophysical properties of the anthracene moiety, leading to phenomena such as fluorescence enhancement or quenching. This sensitivity makes anthracene derivatives, including this compound, valuable platforms for the development of fluorescent sensors for metal ions. rsc.org

The coordination of zinc(II) ions with ligands containing an anthracene moiety frequently leads to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net Zn(II) has a d¹⁰ electronic configuration, which means it is redox-inactive and less likely to participate in electron transfer processes that would quench fluorescence. rsc.org

The enhancement mechanism is often attributed to the formation of a more rigid molecular structure upon complexation. This increased rigidity reduces non-radiative decay pathways (e.g., vibrational relaxation), thereby increasing the quantum yield of fluorescence. rsc.org Additionally, the binding of Zn(II) can suppress photoinduced electron transfer (PET), another common quenching mechanism. In many sensor molecules, the anthracene fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its emission. Upon binding Zn(II), the receptor's electron-donating ability is diminished, "turning on" the fluorescence. rsc.orgbeilstein-journals.org Studies on various anthracene-based ligands have consistently shown that the addition of Zn(II) salts results in a marked enhancement of the characteristic anthracene emission bands. rsc.org

Data Table: Effect of Zinc(II) Coordination on Anthracene-Based Ligands

| Anthracene-Based Ligand System | Observed Effect with Zn(II) | Mechanism | Key Findings |

|---|---|---|---|

| Anthracene-appended scaffold (Hahpa) | Significant fluorescence enhancement | Increased structural rigidity; potential suppression of PET | Saturation of emission intensity after addition of 1 equivalent of Zn(II) indicates 1:1 complex formation. rsc.org |

| Anthracene-based curcuminoid (9Accm) | Chelation Enhancement of Fluorescence (CHEF) | Formation of a rigid [Zn(II)(9Accm)₂(py)] complex | Demonstrates high sensitivity and selectivity for Zn(II) over other metals like Cu(II). researchgate.net |

In contrast to zinc(II), the interaction of copper(II) ions with anthracene-based fluorescent ligands typically results in the opposite effect: fluorescence quenching. researchgate.netrsc.org This phenomenon, known as chelation-enhanced quenching (CHEQ), is a common observation for paramagnetic metal ions like Cu(II). The quenching can occur through several mechanisms, including energy transfer or electron transfer from the excited fluorophore to the partially filled d-orbitals of the copper ion. nih.govrsc.org

This quenching of fluorescence is often accompanied by a distinct change in the solution's color, allowing for the colorimetric detection of Cu(II). mdpi.com The formation of the copper-ligand complex alters the electronic structure of the molecule, leading to a shift in its absorption spectrum into the visible range. mdpi.com For instance, a solution of an anthracene-based sensor might change from colorless or faintly colored to a more intense color upon the addition of Cu(II) ions, providing a naked-eye detection method. mdpi.com While the prompt mentions copper-induced hydrolysis, the predominant and well-documented interaction in the context of anthracene-based fluorescent probes is quenching and colorimetric response. Studies on the hydrolysis of this compound's methyl ether suggest the molecule can undergo hydrolysis, but the specific induction of this process by Cu(II) in sensing applications is not the primary reported mechanism. rsc.org

Data Table: Effect of Copper(II) Coordination on Anthracene-Based Probes

| Probe System | Observed Effect with Cu(II) | Mechanism | Key Findings |

|---|---|---|---|

| Anthracene-based curcuminoid (9Accm) | Chelation Enhancement of Quenching (CHEQ) | Energy or electron transfer to Cu(II) d-orbitals | The ligand shows a highly sensitive but opposite response to Cu(II) compared to Zn(II). researchgate.net |

| Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative | Fluorescence quenching and new absorption band formation | Static and dynamic quenching mechanisms | Allows for both fluorometric and colorimetric (ratiometric absorbance) detection of Cu(II) with a low limit of detection. mdpi.com |

| Naphthoquinoline-dione-based probe | Vivid color change (yellow to colorless) and fluorescence quenching | 1:1 binding of Cu(II) to a cavity of four functional groups | The probe enables dual-response detection of Cu(II) in aqueous organic solutions. mdpi.com |

Spectroscopic Characterization and Photophysical Studies of Anthracen 9 Ol

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of chemical compounds, providing crucial data for identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of exact molecular formulas for anthracen-9-ol and its derivatives. While specific HRMS data for this compound itself is not extensively detailed in the provided search snippets, HRMS is a standard technique used to confirm the elemental composition of synthesized compounds. For instance, a derivative, N-(anthracen-9-ylmethyl) benzamide, was characterized using HRMS, with its sodium adduct [M + Na]⁺ found at m/z 463.1628, matching the calculated value acs.org. This highlights HRMS's capability in unequivocally identifying complex organic molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely applied for the analysis of this compound and its derivatives, often in conjunction with other spectroscopic methods like NMR and FTIR acs.orgnih.govresearchgate.netresearchgate.net. ESI-MS is effective in generating protonated or sodiated molecular ions, confirming the molecular weight of the analyte.

For this compound (molecular formula C₁₄H₁₀O), ESI-MS has been utilized to confirm its molecular mass, typically yielding the protonated molecular ion [M+H]⁺ observed at an m/z value of 195.08 . In studies involving the synthesis of this compound derivatives from anthracenone-quinoline imine precursors, ESI-MS analysis served as a key method to confirm the formation of the this compound structure and to support proposed reaction mechanisms, including hydrolysis phenomena acs.orgnih.gov.

X-ray Crystallography for Molecular and Crystal Structure Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state. This method provides invaluable information about molecular conformation, crystal lattice structure, and intermolecular interactions.

Molecular Conformation and Solid-State Packing Properties

X-ray diffraction studies on this compound derivatives offer detailed insights into their molecular conformations and the resulting solid-state packing arrangements researchgate.netresearchgate.netresearchgate.net. These packing motifs are dictated by the molecule's shape, size, and the presence of various functional groups, which in turn influence the material's physical properties.

Other studies on anthracene (B1667546) derivatives have also highlighted diverse molecular conformations and packing behaviors. For example, in one study, molecules were linked by C–H···O hydrogen bonds, forming a three-dimensional network, and weak π–π stacking interactions with a centroid-centroid separation of 3.7277 Å were observed researchgate.net. Such variations in packing are critical for understanding solid-state properties like fluorescence and charge transport.

Hydrogen Bonding Interactions

Hydrogen bonding is a significant intermolecular force that plays a crucial role in stabilizing crystal structures and influencing molecular arrangements in the solid state researchgate.netresearchgate.netresearchgate.net. The presence and nature of hydrogen bonds, such as O–H···N or C–H···O, are directly revealed through X-ray crystallographic analysis.

Computational and Theoretical Studies of Anthracen 9 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and physics for its favorable balance between computational cost and accuracy. DFT calculations have been instrumental in elucidating the properties of anthracene (B1667546) and its derivatives.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For anthracene and its substituted forms, DFT methods are used to fully optimize the molecular geometries. researchgate.net

Theoretical calculations for anthracene derivatives have been performed using various DFT functionals and basis sets, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized molecular structures. researchgate.net The choice of functional and basis set is crucial for achieving reliable results. For instance, studies on 9-substituted anthracene derivatives have utilized the PBE0 functional in combination with the 6-311++G(d,p) basis set for geometry optimization. researchgate.net These calculations provide precise bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization of Anthracene Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d,p) | General geometry optimization |

| PBE0 | 6-311++G(d,p) | Optimization of substituted anthracenes |

| ωB97X-D3 | cc-pVDZ | Study of non-covalent interactions (e.g., dimers) |

This table is generated based on data from various computational studies on anthracene and its derivatives.

DFT calculations can predict the most probable sites for chemical reactions on a molecule. A key tool for this is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule. mdpi.com The MEP map helps in identifying electron-rich and electron-deficient regions.

In MEP maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, shown in blue, are electron-poor and prone to nucleophilic attack. mdpi.com For anthracene derivatives, the MEP can theoretically explain the donor-acceptor characteristics of different parts of the molecule. mdpi.com By analyzing the MEP of anthracen-9-ol, one can predict how it will interact with other reagents.

DFT is a powerful tool for exploring the pathways of chemical reactions, providing insights into reaction mechanisms and kinetics. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies.

For instance, DFT has been used to study the Diels-Alder cycloaddition reactions of 9-substituted anthracenes. orientjchem.orgresearchgate.net These studies involve locating the transition state structures and calculating the activation barriers for different reaction pathways, which helps in understanding the regioselectivity of the reaction. orientjchem.orgresearchgate.net Similarly, the mechanism of oxidation of anthracene to form anthraquinone (B42736) has been investigated using DFT, revealing the catalytic role of certain species in the reaction process. nih.gov Such computational investigations are crucial for understanding the reactivity of this compound in various chemical transformations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

In substituted anthracenes, the nature and position of the substituent can significantly influence the energies and localizations of the HOMO and LUMO. researchgate.net For example, in a donor-acceptor type molecule, the HOMO may be localized on the anthracene core (the donor), while the LUMO is localized on the acceptor group. researchgate.net This separation of FMOs is responsible for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The introduction of a hydroxyl group at the 9-position of anthracene to form this compound would be expected to alter the HOMO-LUMO gap and the distribution of these orbitals, thereby influencing its electronic absorption and emission properties. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics of a Substituted Anthracene

| Molecular Orbital | Localization | Role in Electronic Transitions |

| HOMO | Typically on the electron-rich anthracene core | Electron-donating orbital |

| LUMO | Often on an electron-accepting substituent | Electron-accepting orbital |

This table illustrates a general trend for donor-acceptor substituted anthracenes and is based on findings from computational studies. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are particularly well-suited for studying the effects of solvents on molecular structure and reactivity. By simulating a molecule of interest, such as this compound, in a box of solvent molecules (e.g., water), one can observe how the solvent influences its behavior. These simulations can provide insights into solubility and the stability of different molecular conformations in solution. nih.gov

This compound exists in equilibrium with its tautomeric form, anthrone (B1665570). This keto-enol tautomerism is a dynamic process that can be influenced by the solvent environment. MD simulations can be employed to study the kinetics of this tautomerization. By tracking the positions of the atoms over time, it is possible to observe the conversion between the enol (this compound) and keto (anthrone) forms and to calculate the free energy barrier for this process. Such simulations would provide a molecular-level understanding of the factors that govern the tautomeric equilibrium of this compound in different solvents.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.net It allows for the calculation of properties such as absorption and emission spectra by determining the energies of electronic transitions between the ground state and various excited states. researchgate.netyoutube.com For anthracene derivatives, TD-DFT is employed to understand their photophysical properties, which are critical for applications in materials science and photochemistry. researchgate.net The accuracy of these calculations can be benchmarked against experimental data to validate the chosen computational approach. youtube.comresearchgate.net

TD-DFT is instrumental in modeling the excited-state dynamics that govern the fluorescence of this compound and its derivatives. chemrxiv.org By optimizing the geometry of the molecule in its first excited state (S1), researchers can calculate the emission spectrum. youtube.com These calculations provide insights into the wavelengths of emitted light and the efficiency of the fluorescence process. youtube.com

Theoretical studies on anthracene-based fluorescent chemosensors have demonstrated how TD-DFT can explain fluorescence quenching mechanisms. nih.gov For instance, in the presence of certain analytes, processes like photoinduced electron transfer (PET) or excited-state proton transfer (ESPT) can occur, leading to a decrease in fluorescence intensity. nih.gov Modeling these phenomena helps in the rational design of new sensors. nih.gov The calculations can predict how structural modifications to the anthracene core will affect its fluorescent properties, guiding the synthesis of molecules with tailored emission characteristics. rsc.org

Below is a table showing representative data from a TD-DFT calculation for an anthracene derivative, illustrating the kind of information obtained from such studies. youtube.com

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.29 | 376 | 0.15 | HOMO → LUMO |

| S0 → S2 | 4.68 | 265 | 1.85 | HOMO-1 → LUMO |

| S0 → S3 | 4.91 | 252 | 0.02 | HOMO → LUMO+1 |

This table presents hypothetical but typical TD-DFT calculation results for an anthracene derivative, showing the calculated vertical excitation energies, corresponding wavelengths, oscillator strengths, and the primary molecular orbitals involved in each electronic transition.

Hirshfeld Analysis for Molecular Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uni-bayreuth.dersc.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron distributions of all other molecules in the crystal. rsc.org The resulting Hirshfeld surface allows for the mapping of various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative crystal structure of an anthracene derivative. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 47.9% |

| C···H/H···C | 34.2% |

| O···H/H···O | 13.7% |

| N···H/H···N | 0.6% |

This table quantifies the relative contributions of different intermolecular contacts derived from a Hirshfeld surface analysis of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate, a derivative of anthracene. nih.gov

Computational Approaches for Photochemical Processes

Computational chemistry provides essential tools for investigating the mechanisms of photochemical reactions involving anthracene and its derivatives. dntb.gov.ua These reactions, such as photodimerization and photochlorination, are governed by the behavior of molecules in their electronically excited states. researchgate.netacs.orgmdpi.com Theoretical approaches allow researchers to map out potential energy surfaces, identify reaction intermediates, and calculate reaction barriers, offering a level of detail often inaccessible through experiments alone.

One of the most studied photochemical reactions of anthracene is its [4+4] cycloaddition to form a photodimer. acs.org Computational models can elucidate the stereochemistry of this reaction and explain why certain isomers are favored. For other anthracene compounds, computational studies have explored complex photochemical pathways, including those involving exciplexes (excited-state complexes) with other molecules. acs.org Furthermore, theoretical calculations are used to predict and understand the rates of processes like intersystem crossing, which is the transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state) and is a key step in many photochemical reactions. mpg.de

Computational studies on related anthracene compounds, such as anthracene endoperoxides, reveal competing photochemical reaction pathways upon photoexcitation. These pathways can include cycloreversion, which regenerates the parent anthracene and molecular oxygen, and homolytic cleavage of the O-O bond, leading to rearranged products. The table below summarizes these competing processes.

| Photochemical Pathway | Description | Primary Products |

|---|---|---|

| Cycloreversion | Reversion to the original aromatic compound and molecular oxygen. | Anthracene, Singlet Oxygen (¹O₂) |

| O-O Bond Homolysis | Cleavage of the peroxide bond, forming a biradical intermediate that rearranges. | Diepoxide, Anthraquinone |

This table outlines the primary competing photochemical reaction channels for anthracene endoperoxides, as investigated through computational and experimental methods.

Applications in Advanced Materials Science

Precursor for Anthracene (B1667546) Derivatives with Unique Electronic Properties

Anthracen-9-ol is a crucial starting material for synthesizing a wide array of anthracene derivatives. These derivatives are engineered to possess specific electronic properties, making them suitable for advanced applications. The hydroxyl group at the 9-position can be readily functionalized or modified through various chemical reactions, including substitution, oxidation, and reduction, to yield compounds with altered electronic band structures, charge transport capabilities, and photoluminescence behavior . For instance, modifications can tune the frontier molecular orbital energy levels (HOMO/LUMO), which is critical for controlling charge injection and transport in organic electronic devices mdpi.comresearchgate.net. The synthesis of these tailored derivatives allows for precise control over their electronic properties, enabling their use in specialized material science applications.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The anthracene core, including derivatives synthesized from this compound, is widely recognized for its utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices mdpi.comrsc.orgacs.org. Anthracene derivatives can function as emissive materials, host materials, or charge transport layers within these devices. Their inherent fluorescence and ability to form stable thin films are advantageous for OLED fabrication mdpi.comchinesechemsoc.org. Research has focused on developing anthracene-based compounds that exhibit high solid-state luminescence efficiency, good thermal stability, and efficient charge mobility mdpi.commdpi.com. For example, novel anthracene derivatives have been synthesized and tested as emissive layers in OLEDs, demonstrating promising electroluminescence performance with specific emission colors and high brightness mdpi.comchinesechemsoc.org. The electronic properties, such as HOMO-LUMO gaps and charge mobility, are critical factors that researchers manipulate through structural modifications of anthracene derivatives to optimize device performance mdpi.comresearchgate.net.

Dye-Sensitized Solar Cells (DSSCs) and UV Light Detection

Anthracene derivatives have also found applications in energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs) researchgate.netnih.govresearchgate.netkwon90.com. While anthrone-based compounds have shown utility in areas like UV protection dyes and organic light-emitting compounds, their potential in DSSCs and UV light detection is still being explored researchgate.net. Anthracene derivatives can be designed as sensitizers in DSSCs, absorbing sunlight and facilitating the conversion of light energy into electrical energy nih.govresearchgate.net. The ability to tune their absorption and emission spectra, along with their electronic properties, allows for optimization of light harvesting and charge transfer processes within the solar cell architecture nih.govresearchgate.netswan.ac.uk. Furthermore, the photophysical properties of anthracene derivatives make them candidates for UV light detection applications researchgate.net.

Fluorescent Sensors and Molecular Switches

The fluorescent properties of this compound and its derivatives make them excellent candidates for developing fluorescent sensors and molecular switches psu.eduresearchgate.netacs.orgnih.gov. These compounds can be designed to exhibit fluorescence changes (turn-on or turn-off) in response to specific analytes, such as metal ions or pH variations psu.eduacs.org. The mechanism often involves photoinduced electron transfer (PET) or other photophysical processes modulated by the analyte's presence psu.edunih.gov. For instance, anthracen-9-yl methylamines have been developed as fluorescent pH sensors, where their fluorescence quantum yields are dependent on pH levels psu.edu. Similarly, anthracene-based thioacetals have been synthesized as chemodosimeters for detecting metal ions like Hg²⁺, with fluorescence enhancement upon desulfurization acs.org. The ability to create molecular switches relies on the controlled alteration of optical or electronic properties through external stimuli, a capability offered by functionalized anthracene structures researchgate.net.

Development of New Materials with Specific Optical Characteristics

The inherent photoluminescence of the anthracene core, coupled with the ability to chemically modify this compound, allows for the development of new materials with precisely engineered optical characteristics researchgate.net. By introducing various substituents or incorporating the anthracene moiety into larger molecular frameworks, researchers can tailor properties such as emission color, fluorescence quantum yield, and photostability mdpi.comresearchgate.net. For example, anthracene-based coordination complexes have been synthesized to fine-tune their optical properties, with one such complex being utilized as a light-emitting layer in an OLED, achieving notable luminance and power efficiency researchgate.net. The development of materials with specific optical properties is crucial for applications ranging from advanced displays and lighting to bioimaging and sensing nih.gov.

Compound List:

this compound (9-anthranol, 9-hydroxyanthracene)

Anthracene

9-Anthracenemethanol

Anthracene-9-carboxylic acid (ANCA)

Cholesteryl 9-anthracenecarboxylate

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione

9,10-Bis(4-formylphenyl)anthracene (BFPA)

9,10-Dihydrothis compound

2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol

N719 (Ruthenium dye)

TY6 (Anthracene-based sensitizer)

Mitoxantrone

Amentantrone

9,10-Bis(sulfanyl)anthracene-9,10-diones

7-(aminoalkyl)-14H-naptho[2,3-a]phenothiazine-8,13-dione

4-(2-(4-(10-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)anthracen-9-yl)phenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile (tBuPCAPICN)

9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene

N'-((pyren-4-yl)methylene)isonicotinohydrazide

N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine

4,4′-bis[(N-carbazole)anthracylic-vinyl]biphenyl (BABCz)

Tin(IV)-carboxylate coordination complexes (Complexes 1 and 2)

Applications in Biological and Biomedical Research

Fluorescent Probes for Biological Systems

Derivatives of anthracen-9-ol have been ingeniously engineered to function as fluorescent sensors that can detect and report on a variety of biological events and analytes with high sensitivity and selectivity.

The dynamic nature of cellular activities necessitates the use of probes that can provide real-time information without disrupting the biological system. Anthracene-based probes have been utilized to study the intricate environment of cellular membranes. For instance, 9-(2-anthryl)-nonanoic acid, a derivative of anthracene (B1667546), has been successfully used to study the lateral diffusion and distribution of lipids within the membranes of Chinese hamster ovary (CHO) cells. This probe is metabolically incorporated into the cell's glycerophospholipids, allowing for the direct observation of lipid dynamics. Although this specific example is not a direct derivative of this compound, it highlights the utility of the anthracene scaffold in monitoring cellular membrane activities.

Zinc (Zn(II)) and copper (Cu(II)) are essential metal ions involved in a myriad of physiological and pathological processes. The development of fluorescent probes for their selective detection is of paramount importance. While specific research on this compound as a direct sensor is limited, derivatives of the closely related 9-anthracenecarboxaldehyde have been shown to be effective. For example, a Schiff base derivative of anthracene-9-carboxaldehyde has been synthesized and demonstrated to be a highly selective and sensitive "turn-on" fluorescent probe for Zn(II) ions. Another anthracene-based sensor has been developed for the sequential detection of both Zn(II) and Cu(II) ions. These examples underscore the potential of modifying the 9-position of the anthracene ring to create effective metal ion sensors.

Table 1: Examples of Anthracene-Based Fluorescent Probes for Metal Ion Detection

| Probe Type | Target Ion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Anthracene-containing dipyridylamine-based receptor | Zn(II) and Cu(II) | Fluorescence "off-on" for Zn(II), followed by fluorescence quenching for Cu(II) via metal displacement. | rsc.org |

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gaseous signaling molecule involved in various physiological processes. Fluorescent probes capable of detecting H₂S are valuable tools for understanding its biological roles. Researchers have designed and synthesized fluorescent probes based on 9-anthracenecarboxaldehyde derivatives for the detection of H₂S. These probes exhibit selectivity and sensitivity for hydrosulfide (B80085) (HS⁻), the predominant form of H₂S at physiological pH. The sensing mechanism involves a nucleophilic reaction between HS⁻ and an electron-poor carbon-carbon double bond in the probe, leading to a detectable change in fluorescence.

Table 2: Performance of 9-Anthracenecarboxaldehyde-Based Probes for H₂S Detection

| Compound | Key Feature | Cytotoxicity | Reference |

|---|---|---|---|

| Derivative with a nitrobenzene (B124822) ring | Strongest sensing ability for HS⁻ | Low cytotoxicity against MCF-7 cells | nih.gov |

The ability to detect single nucleotide polymorphisms (SNPs) is crucial for genetic analysis and disease diagnosis. Anthracene-based fluorescent probes have shown promise in this area. An anthracene-tagged oligonucleotide has been developed that can distinguish between a fully matched DNA target sequence and one with a single base-pair mismatch through a significant difference in fluorescence emission intensity upon duplex formation. researchgate.net Furthermore, 9-anthracenecarboxamide (B1198877) labeled 2'-deoxyuridines have been synthesized and incorporated into oligonucleotide probes. These probes are capable of detecting the adenine (B156593) base on a target DNA sequence, demonstrating their potential for SNP typing. The 2-anthracene based probe was found to be more efficient for DNA chip-based SNP detection due to its longer emission wavelength and higher fluorescence intensity compared to the 9-anthracene derivative. biointerfaceresearch.com

The intrinsic fluorescence of the anthracene core makes its derivatives suitable for bioimaging applications. Novel anthracene derivatives have been synthesized and shown to have potential in the cellular imaging of human dermal fibroblast cells. rsc.org These compounds can stain the entire cellular compartment, offering a broader view compared to traditional nuclear stains like Hoechst 33258. The development of anthracene-based probes with good cell membrane permeability and resistance to photobleaching is an active area of research, aiming to provide better tools for visualizing cellular structures and processes.

Potential Therapeutic Applications

Beyond their role as diagnostic and research tools, anthracene derivatives are also being explored for their therapeutic potential. A series of 9-anthracenyl chalcone (B49325) derivatives have been designed, synthesized, and evaluated for their anti-cancer activity against various human cancer cell lines, including HeLa, MIAPACA, U-87, and SIHA. Several of these compounds have demonstrated significant anti-cancer activity, with GI₅₀ values in the low micromolar range. This research highlights the potential of the anthracen-9-yl moiety as a pharmacophore in the development of new anti-cancer agents.

Table 3: Anti-Cancer Activity of Selected 9-Anthracenyl Chalcone Derivatives

| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|

| A7 | HeLa | 5.18 | researchgate.net |

| A8 | U-87 | 4.04 | researchgate.net |

| A10 | MIAPACA | 5.31 | researchgate.net |

Anti-Cancer Activity of this compound Derivatives

Derivatives of the anthracene scaffold have demonstrated notable potential as anti-cancer agents. Research has focused on synthesizing and evaluating novel compounds that can effectively inhibit the growth of cancer cells and understand their underlying mechanisms of action.

A number of studies have evaluated the in vitro anti-proliferative activity of this compound derivatives against various human cancer cell lines. For instance, a series of 9-Anthracenyl chalcone derivatives (A1–A16) were tested against four human cancer cell lines: HeLa (cervical cancer), U-87 (glioblastoma), MIAPACA (pancreatic cancer), and SIHA (cervical cancer). researchgate.net Among the synthesized compounds, A7, A8, A10, and A11 showed significant anti-cancer activity, with GI50 (50% growth inhibition) values below 10 µM against all tested cell lines. researchgate.net